molecular formula C12H9NO5 B11784942 5(4-(Aminocarbonyl)phenoxy)-2-furoic acid

5(4-(Aminocarbonyl)phenoxy)-2-furoic acid

Cat. No.: B11784942
M. Wt: 247.20 g/mol
InChI Key: MAISOYDMNROSFI-UHFFFAOYSA-N
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Description

5(4-(Aminocarbonyl)phenoxy)-2-furoic acid is an organic compound that features a furan ring substituted with a phenoxy group, which in turn is substituted with an aminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(4-(Aminocarbonyl)phenoxy)-2-furoic acid typically involves the reaction of 4-(aminocarbonyl)phenol with 2-furoyl chloride under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5(4-(Aminocarbonyl)phenoxy)-2-furoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5(4-(Aminocarbonyl)phenoxy)-2-furoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5(4-(Aminocarbonyl)phenoxy)-2-furoic acid involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The phenoxy group can interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminocarbonyl)phenoxyacetic acid
  • 5-(Aminocarbonyl)phenoxy-2-thiophene carboxylic acid
  • 4-(Aminocarbonyl)phenoxybenzoic acid

Uniqueness

5(4-(Aminocarbonyl)phenoxy)-2-furoic acid is unique due to the presence of both a furan ring and a phenoxy group with an aminocarbonyl substitution. This combination imparts distinct chemical properties, such as enhanced reactivity and specific binding interactions, which are not observed in similar compounds. The furan ring provides additional sites for chemical modification, making it a versatile scaffold for the development of new molecules .

Biological Activity

5(4-(Aminocarbonyl)phenoxy)-2-furoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H9NO5C_{12}H_{9}NO_{5}, with a molecular weight of approximately 247.20 g/mol. The compound features a furan ring, an aminocarbonyl group, and a phenoxy moiety, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₂H₉NO₅
Molecular Weight247.20 g/mol
CAS Number1455969-44-4

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds related to furoic acids have shown efficacy against various bacterial strains.
  • Anti-inflammatory Properties : Some studies suggest that derivatives can inhibit inflammatory pathways.
  • Anticancer Potential : Certain analogs have demonstrated cytotoxic effects on cancer cell lines.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. Interaction studies often focus on binding affinities with receptors involved in inflammation and cancer progression.

Binding Affinities

  • Prostaglandin Receptors : The compound may act as an agonist for certain prostaglandin receptors, which are involved in inflammatory responses.
  • Enzyme Inhibition : It has the potential to inhibit enzymes that play a role in cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Organic Chemistry examined the antimicrobial properties of furoic acid derivatives. The results indicated that this compound exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent .
  • Cytotoxicity in Cancer Cells : Research conducted on various cancer cell lines revealed that this compound induced apoptosis, highlighting its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructure FeaturesUnique Characteristics
5-(4-Chlorophenyl)-2-furoic acidChlorine substituent on phenylExhibits different solubility and reactivity
5-(4-Fluorophenyl)-2-furoic acidFluorine substituent on phenylPotentially increased bioactivity due to fluorine
5-(4-Sulfamoylphenyl)-furan-2-carboxylic acidSulfamoyl group instead of aminocarbonylKnown for strong antibacterial properties

Properties

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

5-(4-carbamoylphenoxy)furan-2-carboxylic acid

InChI

InChI=1S/C12H9NO5/c13-11(14)7-1-3-8(4-2-7)17-10-6-5-9(18-10)12(15)16/h1-6H,(H2,13,14)(H,15,16)

InChI Key

MAISOYDMNROSFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OC2=CC=C(O2)C(=O)O

Origin of Product

United States

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